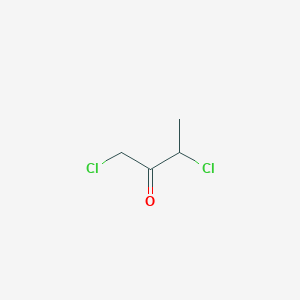

1,3-Dichlorobutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichlorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-3(6)4(7)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOIWZWGAUKVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864709 | |

| Record name | 1,3-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-77-5 | |

| Record name | 1,3-Dichloro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorobutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Isomerism of 1,3 Dichlorobutan 2 One

Structural Conformation and Stereochemical Considerations

The structure of 1,3-Dichlorobutan-2-one features a central carbonyl group at the second carbon position (C2). This ketone functionality dictates a trigonal planar geometry around C2. The molecule possesses a chiral center at the third carbon (C3), which imparts specific stereochemical properties.

The conformation of the molecule is influenced by the rotational freedom around the single carbon-carbon bonds. The spatial arrangement of the chlorine atoms relative to the carbonyl group and the methyl group is a key aspect of its stereochemistry. The electron-withdrawing nature of the chlorine atoms adjacent to the carbonyl group affects the molecule's reactivity and stability.

Isomeric Relationships within Dichlorobutane Derivatives

This compound is a derivative of butane (B89635). Isomers are compounds that share the same molecular formula but have different structural arrangements. quora.com The parent alkane, butane (C₄H₁₀), has two constitutional isomers: n-butane and isobutane (B21531) (2-methylpropane). quora.com

When two hydrogen atoms in butane are replaced by chlorine atoms, a variety of dichlorobutane isomers can be formed. These are considered structural isomers of one another. this compound, with its ketone functional group, is a functional derivative of these dichlorobutanes.

Below is a table of some constitutional isomers of dichlorobutane, which share the molecular formula C₄H₈Cl₂. quora.comsolubilityofthings.com

| Isomer Name | Structure |

| 1,1-Dichlorobutane | CH₃-CH₂-CH₂-CHCl₂ |

| 1,2-Dichlorobutane | CH₃-CH₂-CHCl-CH₂Cl |

| 1,3-Dichlorobutane (B52869) | CH₃-CHCl-CH₂-CH₂Cl |

| 1,4-Dichlorobutane | CH₂Cl-CH₂-CH₂-CH₂Cl |

| 2,2-Dichlorobutane | CH₃-CH₂-CCl₂-CH₃ |

| 2,3-Dichlorobutane (B1630595) | CH₃-CHCl-CHCl-CH₃ |

| 1,2-Dichloro-2-methylpropane | (CH₃)₂CCl-CH₂Cl |

These dichlorobutanes are all constitutional isomers of each other. This compound (C₄H₆Cl₂O) is distinct from these due to the presence of the oxygen atom forming a ketone group, which makes it a different chemical entity with unique properties.

Chirality and Enantiomeric Forms

Chirality is a geometric property of some molecules that makes them non-superimposable on their mirror images. libretexts.org A common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups. doubtnut.com

In the case of this compound (CH₃-CH(Cl)-C(=O)-CH₂Cl), the carbon atom at the third position (C3) is a chiral center. The four different groups attached to this carbon are:

A methyl group (-CH₃)

A chlorine atom (-Cl)

A hydrogen atom (-H)

A chloromethyl ketone group (-C(=O)CH₂Cl)

Due to the presence of this single chiral center, this compound is a chiral molecule and can exist as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. These two forms are designated as (R)-1,3-Dichlorobutan-2-one and (S)-1,3-Dichlorobutan-2-one, based on the Cahn-Ingold-Prelog priority rules for assigning stereochemical configuration.

Enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. One enantiomer will rotate plane-polarized light in a clockwise direction (+, or dextrorotatory), while the other will rotate it in a counter-clockwise direction (-, or levorotatory) to an equal extent. libretexts.org A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.

Synthetic Methodologies for 1,3 Dichlorobutan 2 One

The synthesis of 1,3-Dichlorobutan-2-one (C₄H₆Cl₂O) can be achieved through several chemical pathways, primarily involving the direct halogenation of a ketone precursor or multi-step syntheses starting from other functionalized molecules. cymitquimica.comguidechem.com These methods vary in their efficiency, selectivity, and the reaction conditions required.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dichlorobutan 2 One

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction class for 1,3-Dichlorobutan-2-one, given the presence of two carbon-chlorine bonds which can be targeted by nucleophiles. cymitquimica.com The molecule contains two distinct chlorinated centers: a primary chloride at the C1 position and a secondary chloride at the C3 position, which is also an α-carbon to the ketone. This structural arrangement leads to complex reactivity patterns.

The substitution of chlorine atoms in α-haloketones can proceed through either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathways, with the operative mechanism being highly dependent on the substrate structure, nucleophile, and reaction conditions. jove.comup.ac.za

For this compound, an SN1 pathway is generally disfavored for α-halocarbonyl compounds. jove.comntu.edu.sg The formation of an α-carbonyl carbocation intermediate is destabilized by both the electrostatic repulsion with the partial positive charge of the carbonyl carbon and unfavorable resonance structures involving an electron-deficient oxygen. jove.com

Consequently, nucleophilic substitution on this compound predominantly occurs via an SN2 pathway . jove.comntu.edu.sg In this mechanism, the nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. The rate of SN2 reactions is sensitive to steric hindrance. researchgate.net The primary carbon (C1) is less sterically hindered than the secondary carbon (C3), suggesting it would be more susceptible to a classic SN2 attack. However, the reactivity of α-haloketones is often enhanced compared to simple alkyl halides due to the electronic influence of the carbonyl group, though the exact nature of this influence is complex. researchgate.netup.ac.za Less basic nucleophiles are generally preferred for reactions with α-haloketones to avoid competing side reactions like enolate formation. jove.comntu.edu.sg

Table 1: Comparison of Substitution Mechanisms at Chlorinated Centers

| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound |

|---|---|---|---|

| Kinetics | First-order | Second-order | SN2 is the predominant pathway. jove.comntu.edu.sg |

| Intermediate | Carbocation | None (Transition state) | Carbocation at the α-position (C3) is highly unstable. jove.com |

| Stereochemistry | Racemization | Inversion of configuration | Inversion is expected at the C3 stereocenter. |

| Nucleophile | Weak nucleophiles favored | Stronger, less basic nucleophiles favored | Less basic nucleophiles prevent side reactions. jove.com |

| Steric Hindrance | Favored at tertiary centers | Favored at primary/methyl centers | C1 is sterically more accessible than C3. researchgate.net |

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. ddugu.ac.in In this compound, a nucleophile can attack either the C1 or C3 position. The outcome is governed by a balance of steric and electronic factors.

Steric Factors : The primary carbon at C1 is significantly less sterically hindered than the secondary carbon at C3, which is substituted with a methyl group. This would favor nucleophilic attack at the C1 position. researchgate.net

Electronic Factors : The carbonyl group's electron-withdrawing nature enhances the electrophilicity of the adjacent α-carbon (C3), potentially making it more attractive to nucleophiles. Computational studies on related α-haloketones show that interactions between the incoming nucleophile and the carbonyl group can play a significant role in stabilizing the transition state. up.ac.zaup.ac.za

The choice of nucleophile and reaction conditions can influence the regioselectivity. According to the Hard-Soft Acid-Base (HSAB) principle, the sp3 carbon of an alkyl halide is a soft acid. dalalinstitute.com Softer nucleophiles would likely favor the SN2 reaction at one of the carbon centers. The specific site of attack (C1 vs. C3) would depend on the interplay between the steric accessibility and the electronic activation at each site. In many cases involving multifunctional substrates, the less sterically hindered position is often attacked preferentially in SN2 reactions. gacbe.ac.in

The C3 carbon of this compound is a chiral center. Any substitution reaction at this position has stereochemical implications. edu.krd

Given that the reaction proceeds via an SN2 mechanism, the attack of the nucleophile occurs from the side opposite to the leaving group (chloride). This results in a predictable inversion of configuration at the C3 center, a phenomenon known as the Walden inversion. scsco.org.in For example, if the starting material is the (R)-enantiomer, the substitution product formed by attack at C3 will have the (S)-configuration.

If any reaction were to proceed through a hypothetical SN1 pathway, it would involve a planar carbocation intermediate. Nucleophilic attack could then occur from either face, leading to a racemic mixture of products (both inversion and retention of configuration). gacbe.ac.in However, as SN1 reactions are unfavorable for these compounds, a high degree of stereoselectivity (inversion) is expected. jove.comntu.edu.sg Studies on the substitution of similar molecules, such as 2,3-dichlorobutane (B1630595), have shown that the stereochemical outcome is a key indicator of the underlying reaction mechanism. iaea.org

Carbonyl Group Reactivity

The ketone functionality is a central feature of this compound's reactivity, participating in characteristic carbonyl group reactions.

The carbonyl carbon is inherently electrophilic due to the polarity of the carbon-oxygen double bond. masterorganicchemistry.com In this compound, this electrophilicity is significantly amplified by the strong electron-withdrawing inductive effects of the two chlorine atoms on the adjacent C1 and C3 carbons. This makes the carbonyl carbon highly susceptible to nucleophilic addition. libretexts.org

In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. This reaction changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen is protonated by an acid source (e.g., H₃O⁺) to give the final alcohol product.

This reactivity allows this compound to serve as a building block for more complex molecules through reactions with nucleophiles like Grignard reagents or cyanide ions. smolecule.com

The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 1,3-Dichlorobutan-2-ol. This transformation is a specific example of nucleophilic addition, where the nucleophile is a hydride ion (H⁻) delivered by a reducing agent.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred as it is a milder reagent that selectively reduces aldehydes and ketones without typically affecting other functional groups like alkyl halides.

The reaction proceeds via the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon, forming the alkoxide intermediate, which is then protonated during workup to give the final alcohol product, 1,3-Dichlorobutan-2-ol. nih.gov

Table 2: Products of Key Reactions

| Reactant | Reagent/Reaction Type | Major Product |

|---|---|---|

| This compound | Nucleophilic Substitution (e.g., with NaOH) | 1-Hydroxy-3-chlorobutan-2-one or 1-Chloro-3-hydroxybutan-2-one |

| This compound | Reduction (e.g., with NaBH₄) | 1,3-Dichlorobutan-2-ol nih.gov |

| This compound | Nucleophilic Addition (e.g., with R-MgBr) | A tertiary alcohol (after workup) |

Elimination Reactions

Elimination reactions are a prominent feature of the reactivity profile of this compound. smolecule.com These reactions typically involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of a double bond. In the case of this compound, the most common elimination pathway is dehydrohalogenation.

Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom from a substrate, typically facilitated by a base. For this compound, there are two potential sites for this reaction, involving the chlorine at position 1 or the chlorine at position 3. The reaction generally proceeds via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base, or an E1 (unimolecular elimination) mechanism under different conditions, although the E2 pathway is often favored for haloalkanes.

The presence of the carbonyl group significantly influences the regioselectivity of the elimination. The protons on the carbon adjacent to the carbonyl group (α-protons) are more acidic and thus more easily abstracted by a base. However, in this compound, the chlorine atoms are at the α- (position 1) and β- (position 3) carbons relative to each other, but the C-1 and C-3 positions are both alpha to the carbonyl group. This structure presents complex possibilities for elimination.

Analogous dehydrohalogenation reactions of polychlorinated alkanes, such as the treatment of 2,3-dichlorobutane with a strong base, result in the formation of alkenes like 2-butene. askfilo.com This highlights the general feasibility of eliminating HCl from such structures. askfilo.com

The dehydrohalogenation of this compound is expected to yield unsaturated chlorinated ketones. Depending on which chlorine and which proton are eliminated, different products can be formed.

Elimination of HCl from C1 and C-H from C3: This is unlikely as it requires the removal of a proton from a carbon that already bears a chlorine atom.

Elimination of HCl (Cl from C1, H from methyl group at C4): This pathway is not possible as it would require a 1,4-elimination, which is geometrically unfavorable.

Elimination of HCl (Cl from C3, H from C4 methyl group): Abstraction of a proton from the C-4 methyl group by a base, followed by the elimination of the chloride ion from C-3, would lead to the formation of 1-chloro-3-buten-2-one .

Elimination of HCl (Cl from C1, H from C3): Abstraction of the proton from C-3 by a base, followed by the elimination of the chloride ion from C-1, would result in the formation of 3-chloro-3-buten-2-one .

The specific product distribution would depend heavily on the reaction conditions, particularly the nature and strength of the base used. The formation of a conjugated system is often the driving force, which would favor the formation of 1-chloro-3-buten-2-one.

Rearrangement Reactions

The structure of this compound, specifically being an α-haloketone (with the chlorine at C-1), makes it susceptible to certain types of molecular rearrangements, most notably the Favorskii rearrangement.

The Favorskii rearrangement is a reaction of ketones with a halogen in the alpha position, which, in the presence of a base, rearranges to a carboxylic acid derivative. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate. For this compound, treatment with a base like a hydroxide (B78521) or alkoxide could lead to the formation of a cyclopropanone intermediate, which is then attacked by the base. wiley-vch.de This would ultimately lead to a ring-opened product, likely a derivative of cyclopropanecarboxylic acid.

Another potential, though less direct, rearrangement is the Baeyer-Villiger oxidation . This involves the oxidation of a ketone to an ester. wiley-vch.de While not a rearrangement of this compound itself, it is a key transformation that ketones can undergo, highlighting the reactivity of the carbonyl group. wiley-vch.de

Comparative Reactivity with Related Halogenated Compounds (e.g., 1,3-Dichlorobutane)

To understand the unique reactivity of this compound, it is useful to compare it with its alkane analogue, 1,3-dichlorobutane (B52869). The primary difference is the presence of the carbonyl (ketone) group, which profoundly alters the molecule's electronic properties and reaction pathways. solubilityofthings.com

Both compounds can undergo nucleophilic substitution and elimination reactions due to the presence of chlorine atoms, which are good leaving groups. smolecule.comsolubilityofthings.com However, the rates and mechanisms of these reactions differ significantly.

| Property | This compound | 1,3-Dichlorobutane |

|---|---|---|

| Primary Functional Group | Ketone, Halide | Halide |

| Key Reactive Site(s) | Electrophilic carbonyl carbon, α-carbons, C-Cl bonds | C-Cl bonds |

| Reactivity towards Nucleophiles | Highly reactive. Undergoes nucleophilic addition at the carbonyl carbon and substitution at the chlorinated carbons. | Moderately reactive. Undergoes nucleophilic substitution (SN1/SN2) at the C-Cl bonds. solubilityofthings.com |

| Acidity of α-Protons | Significantly increased due to the electron-withdrawing effect of the adjacent carbonyl group. | Normal alkane acidity (very low). |

| Propensity for Elimination | High. The acidity of α-protons facilitates base-induced dehydrohalogenation to form unsaturated ketones. | Moderate. Requires a strong base for dehydrohalogenation (E1/E2) to form chloroalkenes. solubilityofthings.com |

| Characteristic Reactions | Favorskii rearrangement, Nucleophilic addition, Aldol-type condensations. | Nucleophilic substitution (SN1/SN2), Elimination (E1/E2). solubilityofthings.com |

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal and industrial chemistry, with nitrogen-containing heterocycles forming the structural core of a majority of pharmaceuticals. openmedicinalchemistryjournal.comresearchgate.net 1,3-Dichlorobutan-2-one's bifunctional nature makes it a suitable precursor for the synthesis of various heterocyclic ring systems.

Precursor for Nitrogen-Containing Heterocycles

Research has demonstrated the utility of this compound and its analogs in constructing key nitrogen-containing heterocyclic scaffolds. As an α-halogenated ketone, it can react with various nucleophiles to form ring structures. For instance, it is a precursor for derivatives of 1,3-oxazolidin-2-one, a five-membered heterocycle. evitachem.com

Its reactivity is further highlighted in the synthesis of triazole derivatives. Fused heterocyclic systems such as thiazolo[3,2-b] evitachem.comontosight.aitriazoles, which exhibit a range of biological activities, can be synthesized through the condensation of mercapto-triazoles with α-halogenocarbonyl compounds like this compound. farmaciajournal.com Furthermore, patents describing the synthesis of antifungal agents have utilized similar 1,3-dihaloketones (e.g., 1,3-dibromobutan-2-one) to react with reagents to form substituted 1,2,4-triazoles and pyrazoles, indicating a parallel synthetic utility for this compound. google.com

Table 1: Examples of Heterocycles Synthesized from this compound or its Analogs

| Heterocycle Class | Precursor Type | Synthetic Context |

| 1,3-Oxazolidin-2-ones | This compound | General synthesis of five-membered heterocycles. evitachem.com |

| Thiazolo[3,2-b] evitachem.comontosight.aitriazoles | α-Halogenocarbonyl | Condensation with mercapto-triazoles to form fused ring systems. farmaciajournal.com |

| 1,2,4-Triazoles | 1,3-Dihaloketone | Synthesis of antifungal agents. google.com |

| Pyrazoles | 1,3-Dihaloketone | Formation of 1,2-diazole rings for bioactive molecules. google.com |

Utility in Carbonyl Condensation Reactions for Ring Formation

Carbonyl condensation reactions, such as the Aldol and Claisen condensations, are fundamental carbon-carbon bond-forming reactions in organic chemistry. vanderbilt.edulibretexts.org These reactions rely on the generation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. vanderbilt.edu

This compound is well-suited for participating in such reactions. The ketone's carbonyl group serves as an electrophilic site, while the protons on the carbons alpha to the carbonyl are acidic and can be removed by a base to form a nucleophilic enolate. vanderbilt.edu In reactions designed for ring formation, this compound can undergo an initial condensation with another carbonyl compound or a suitable nucleophile. The resulting intermediate, still possessing reactive chloro-substituents, can then undergo a subsequent intramolecular reaction to form a cyclic product. The formation of stable five- and six-membered rings is often favored in these intramolecular cyclizations. vanderbilt.edu

Role in Agrochemical and Pharmaceutical Intermediate Production

The utility of this compound extends to its role as a key intermediate in the production of specialty chemicals for the agrochemical and pharmaceutical industries. ontosight.aiontosight.ai Its related structure, 1,3-dichlorobutane (B52869), is also noted for its application in synthesizing compounds for these sectors. solubilityofthings.comguidechem.com

A specific application is its use as an intermediate in the synthesis of the anticonvulsant drug phenobarbital. ontosight.ai This highlights its role as a building block for creating complex, biologically active molecules. Its potential for formulating agrochemicals is also recognized. smolecule.com

Table 2: Industrial Applications as a Chemical Intermediate

| Industry | Application | Specific Example | Source(s) |

| Pharmaceutical | Intermediate | Synthesis of the anticonvulsant drug phenobarbital. | ontosight.aiontosight.ai |

| Agrochemical | Intermediate | Used in the synthesis of various agrochemicals. | ontosight.aiontosight.aismolecule.com |

Applications in Materials Science and Polymer Chemistry

In the realm of materials science, this compound has been employed as a solvent, particularly in the manufacturing of adhesives and coatings. ontosight.ai Its properties as a chlorinated organic solvent make it effective in these applications. smolecule.com

While specific, widespread use in polymer chemistry is not extensively documented in the available literature, the molecule's structure suggests potential applications. With two chlorine atoms, this compound is a bifunctional compound. This functionality could theoretically allow it to act as a cross-linking agent to modify polymer properties or as a monomer in certain polymerization reactions. Its use in the synthesis of flame retardants has also been noted.

Stereoselective Synthesis Utilizing this compound

The structure of this compound includes a chiral center at the C3 carbon, the carbon atom bonded to both a chlorine atom and the methyl group. This means the molecule can exist as different stereoisomers. Consequently, reactions involving this center can potentially be controlled to produce a specific desired stereoisomer, a field known as stereoselective synthesis.

Modern synthetic methods, such as organocatalytic Michael additions and dual-catalyst systems, have been developed to achieve high stereoselectivity in the synthesis of complex molecules, including those with multiple stereocenters. mit.edursc.org For example, enantioselective synthesis has been used to create highly substituted nitrogen-containing bicyclic compounds with control over multiple contiguous stereocenters. rsc.org While specific studies detailing the stereoselective synthesis of this compound itself or its direct use in such a reaction are not prominent, its chiral nature makes it a candidate for these advanced synthetic strategies. The application of such methods could allow for the synthesis of enantiomerically pure heterocyclic or other complex target molecules derived from this versatile building block. The stereochemical configurations of related chlorinated alkanes have been successfully discriminated using techniques like Carbon-13 NMR, suggesting established analytical methods exist to verify the outcomes of such potential stereoselective reactions. acs.org

Advanced Spectroscopic Characterization of 1,3 Dichlorobutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 1,3-dichlorobutan-2-one, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer critical insights.

Proton NMR (¹H NMR) Analysis

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule are observed. The spectrum would be expected to show three main signals: a multiplet for the methine proton (CHCl), a multiplet for the methylene (B1212753) protons (CH₂Cl), and a singlet for the methyl protons (CH₃).

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| CH₃ | ~1.6 ppm | Doublet |

| CH₂Cl | ~3.7 ppm | Doublet of Doublets |

| CHCl | ~4.3 ppm | Quartet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. A predicted spectrum would display four distinct signals, one for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found significantly downfield.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| CH₃ | ~25 ppm |

| CH₂Cl | ~50 ppm |

| CHCl | ~65 ppm |

| C=O | ~200 ppm |

Note: These are predicted values and can vary based on experimental conditions.

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptlongdom.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton (CHCl) and the protons of the adjacent methyl (CH₃) and methylene (CH₂Cl) groups, confirming their proximity in the molecule. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded proton and carbon atoms. It would show a correlation between the methine proton signal and the methine carbon signal, the methylene proton signals and the methylene carbon signal, and the methyl proton signals and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). For example, the methyl protons would show a correlation to the carbonyl carbon, and the methylene protons would show a correlation to the methine carbon, further solidifying the structural assignment.

These advanced techniques are crucial for distinguishing between isomers and confirming the precise structure of this compound. ipb.ptnptel.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

Characteristic Vibrational Modes of the Ketone and Carbon-Chlorine Bonds

The IR spectrum of this compound is dominated by absorptions corresponding to the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bonds.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1740 |

| C-Cl | Stretching | 600-800 |

The strong absorption band around 1740 cm⁻¹ is a clear indicator of the presence of a ketone functional group. The presence of chlorine atoms, which are electron-withdrawing, can slightly shift the exact position of this peak. The absorptions in the 600-800 cm⁻¹ range are characteristic of C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to identify and quantify the components of a sample. In the case of this compound, mass spectrometry provides valuable insights into its molecular weight, elemental composition, and structural features through fragmentation analysis.

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The molecular ion (M+•) is formed by the removal of a single electron from the molecule. physicsandmathstutor.com Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak appears as a cluster of peaks. physicsandmathstutor.com The relative abundance of these isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl) results in a characteristic isotopic pattern for ions containing chlorine. For a molecule with two chlorine atoms, the expected ratio of the M+, [M+2]+, and [M+4]+ peaks is approximately 9:6:1.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. The exact mass of this compound has been computationally determined. nih.govguidechem.comchemspider.comguidechem.com

Table 1: Computed Mass Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O | guidechem.com |

| Average Mass | 140.991 g/mol | chemspider.com |

| Monoisotopic Mass | 139.9795702 Da | nih.govguidechem.comchemspider.comguidechem.com |

This data is computationally generated and may vary slightly from experimental values.

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. nih.govguidechem.comchemspider.comguidechem.com HRMS can experimentally verify this value, confirming the elemental composition of the molecule and distinguishing it from isomers with the same nominal mass. miamioh.edu

Collision cross section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. nih.gov It is an important parameter in ion mobility spectrometry (IMS), which separates ions based on their size and shape. While experimental CCS values for this compound are not available in the provided search results, predictive models can estimate these values. uni.lu These predictions are based on the chemical structure and can be used to aid in the identification of the compound in complex mixtures. nih.govarxiv.org

Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.0 | 123.4 |

| [M+Na]⁺ | 163.0 | 131.7 |

These values are predicted and have not been experimentally confirmed.

Other Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

While mass spectrometry provides information about the mass and fragmentation of a molecule, other spectroscopic techniques offer complementary structural information.

Raman Spectroscopy:

Detailed Raman spectra for this compound were not found in the provided search results. However, Raman spectroscopy of similar chlorinated butanes has been studied. chemicalbook.comumich.eduumich.edu For example, the Raman spectrum of 1,3-dichlorobutane (B52869) shows characteristic bands corresponding to C-H and C-Cl stretching and bending vibrations. chemicalbook.com It is expected that this compound would exhibit a strong Raman band corresponding to the C=O stretch of the ketone group, typically found in the region of 1700-1725 cm⁻¹.

UV-Vis Spectroscopy:

Specific UV-Vis spectroscopic data for this compound is not available in the provided search results. Generally, ketones exhibit a weak n→π* absorption band in the region of 270-300 nm and a strong π→π* absorption band at shorter wavelengths. The presence of chlorine atoms, which are auxochromes, may cause a slight shift in the position and intensity of these absorption bands.

Computational Chemistry and Theoretical Studies of 1,3 Dichlorobutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecule's behavior at an electronic level. These calculations provide a theoretical framework for analyzing the electronic structure and bonding, which are key determinants of the compound's chemical properties.

Table 1: Predicted Molecular Geometry of 1,3-Dichlorobutan-2-one

| Parameter | Predicted Value |

|---|---|

| C1-Cl Bond Length | ~1.77 Å |

| C3-Cl Bond Length | ~1.77 Å |

| C2=O Bond Length | ~1.21 Å |

| C1-C2 Bond Angle | ~120° |

| C3-C2 Bond Angle | ~120° |

| C2-C3-C4 Bond Angle | ~109.5° |

| Cl-C1-C2=O Dihedral Angle | Variable (depends on conformer) |

Note: These are estimated values based on general principles and data for related compounds.

Molecular Orbital (MO) theory offers a delocalized perspective on chemical bonding, where electrons occupy molecular orbitals that extend over the entire molecule. libretexts.org This approach is particularly useful for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of special interest. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, while the LUMO represents the region most susceptible to accepting electrons.

For this compound, the HOMO is likely to be associated with the lone pairs of electrons on the oxygen and chlorine atoms. The LUMO, on the other hand, would be centered on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can calculate the energies of these frontier orbitals, providing insights into the molecule's chemical behavior.

Conformational Analysis and Energy Landscapes

This compound can exist in various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with these rotational changes. The relative energies of different conformers are determined by a combination of steric hindrance, torsional strain, and intramolecular interactions like dipole-dipole forces.

For this compound, rotation around the C2-C3 bond is of particular interest. This leads to different staggered and eclipsed conformations, including anti and gauche arrangements of the chlorine atom and the methyl group relative to the carbonyl group. It is expected that staggered conformations will be more stable than eclipsed conformations due to lower torsional strain. Among the staggered conformers, the one with the bulky groups positioned farthest apart (anti-conformation) is generally the most stable. youtube.com However, in some cases, gauche conformations can be stabilized by intramolecular hydrogen bonding or other electrostatic interactions.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the reaction pathway, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

A plausible reaction for this compound is dehydrochlorination, where HCl is eliminated to form an unsaturated ketone. scispace.com Quantum chemical methods can be used to calculate the structures and energies of the reactants, products, and the transition state for this reaction. scispace.com Such calculations can help to elucidate the reaction mechanism, for example, whether it proceeds via a concerted or a stepwise pathway. For instance, in the thermal decomposition of similar chloroalkanes, the reaction often proceeds through a four-centered "semi-ion pair" transition state. scispace.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These predictions can be compared with experimental spectra to confirm the structure of the compound and to aid in the assignment of spectral features.

For this compound, IR spectroscopy would be expected to show a strong absorption band for the C=O stretching vibration, typically in the region of 1715-1740 cm⁻¹. The C-Cl stretching vibrations would appear at lower frequencies, generally in the 600-800 cm⁻¹ range. Computational software can calculate these vibrational frequencies with good accuracy, although scaling factors are often applied to correct for systematic errors in the calculations. scispace.com

Similarly, NMR chemical shifts can be predicted. The ¹H NMR spectrum would show signals for the methyl protons and the methylene (B1212753) protons, with their chemical shifts and coupling patterns influenced by the adjacent chlorine atoms and carbonyl group. The ¹³C NMR spectrum would provide information about the carbon skeleton, with the carbonyl carbon appearing at a characteristic downfield shift.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time. nih.gov This allows for the investigation of dynamic processes such as conformational changes, diffusion, and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in the liquid phase or in solution. For example, simulations could provide information about the solvent structure around the molecule, the diffusion coefficient of the molecule in a particular solvent, and the rotational relaxation times. MD simulations are also valuable for studying how the molecule interacts with other molecules, which is crucial for understanding its role in more complex chemical or biological systems. researcher.life

Environmental Fate and Degradation Studies of 1,3 Dichlorobutan 2 One

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

Hydrolysis is a primary abiotic degradation pathway for many halogenated organic compounds in water. For α-haloketones like 1,3-Dichlorobutan-2-one, the presence of the electron-withdrawing carbonyl group increases the polarity of the adjacent carbon-halogen bond, making the α-carbon more susceptible to nucleophilic substitution by water. nih.gov The reaction involves the replacement of a chlorine atom with a hydroxyl group, leading to the formation of less halogenated and typically more biodegradable intermediates.

Research on other α-halo ketones indicates that the rate of hydrolysis is dependent on factors such as pH, temperature, and the specific structure of the compound. nih.gov For instance, studies on α-bromo- and α-chloro-ketosteroids have demonstrated that hydrolysis proceeds via an SN2 mechanism, with the reactivity order being Br > I > Cl. nih.gov While specific kinetic data for this compound is not available, it is expected to undergo hydrolysis, with the chlorine atom at the C-1 position likely being more reactive than the one at the C-3 position due to the influence of the adjacent carbonyl group. The expected initial hydrolysis product would be 1-hydroxy-3-chlorobutan-2-one.

Table 1: Inferred Hydrolysis Data for this compound Based on Analogous Compounds

| Parameter | Inferred Value/Characteristic | Basis of Inference |

| Reaction Mechanism | Nucleophilic Substitution (SN2) | Reactivity of α-haloketones nih.govnih.gov |

| Primary Product | 1-Hydroxy-3-chlorobutan-2-one | Substitution at the α-carbon nih.gov |

| Influencing Factors | pH, Temperature | General principles of chemical kinetics nih.gov |

Photolysis, or degradation by light, is another significant abiotic removal process for chemicals in the environment, particularly in the atmosphere and sunlit surface waters. Ketones are known to undergo photochemical reactions, such as Norrish-type I and II reactions. rsc.orgnih.gov For halogenated ketones, photolysis can also lead to the cleavage of the carbon-halogen bond. rsc.orgrsc.org

Irradiation of chlorinated ketones can result in the formation of radical species. rsc.org In the case of this compound, absorption of ultraviolet radiation could lead to the homolytic cleavage of a C-Cl bond, generating a chloro-butanoyl radical and a chlorine radical. These highly reactive species would then participate in a cascade of secondary reactions with other environmental components. Alternatively, Norrish-type I cleavage could break the C-C bond adjacent to the carbonyl group, yielding acyl and alkyl radicals. nih.gov The specific pathway and its quantum yield would depend on the wavelength of light and the environmental medium. osti.gov

Biotic Degradation Mechanisms

The biodegradation of halogenated compounds is a critical process for their removal from the environment, often mediated by specialized microbial enzymes. nih.gov

Microorganisms, particularly bacteria from genera like Rhodococcus and Pseudomonas, have demonstrated remarkable capabilities in degrading a wide array of halogenated organic pollutants. jmb.or.krmuni.cziaea.orgresearchgate.net These organisms possess diverse catabolic pathways that can break down complex synthetic chemicals. nih.gov

While no studies have specifically documented the biodegradation of this compound, its structure suggests it could be a substrate for bacteria that degrade other chlorinated alkanes and ketones. muni.czresearchgate.net The degradation would likely commence with an enzymatic dehalogenation step, converting the compound into a more metabolically accessible intermediate, which can then be channeled into central metabolic pathways. The presence of multiple chlorine atoms can sometimes render a molecule more resistant to degradation. acs.org However, many microorganisms have evolved to overcome this recalcitrance. nih.gov For example, bacteria of the genus Rhodococcus are known for their broad substrate range and tolerance to toxic compounds, making them strong candidates for the biodegradation of chemicals like this compound. jmb.or.krtandfonline.com

The key enzymatic step in the biodegradation of many halogenated aliphatics is hydrolytic dehalogenation, catalyzed by haloalkane dehalogenases. nih.govoup.com These enzymes cleave the carbon-halogen bond, replacing the halogen with a hydroxyl group from a water molecule. nih.gov

Haloalkane dehalogenases are classified into different groups based on their substrate specificity. acs.orgnih.gov For example, the DhaA enzyme from Rhodococcus rhodochrous shows a preference for larger substrates, suggesting it could potentially act on a four-carbon compound like this compound. oup.com Similarly, the LinB enzyme from Sphingomonas paucimobilis has an exceptionally broad substrate range, including cyclic and aliphatic hydrocarbons. acs.org The activity of these enzymes is dictated by the architecture of their active sites and the accessibility of the substrate to the catalytic residues. researchgate.netasm.org The dehalogenation of this compound would likely produce hydroxy- or dihydroxy-butanone intermediates, which are generally less toxic and more easily mineralized by microorganisms.

Table 2: Potential Dehalogenating Enzymes and Their Characteristics

| Enzyme Class | Representative Enzyme | Source Organism | Potentially Relevant Substrate Characteristics |

| Haloalkane Dehalogenase | DhaA | Rhodococcus sp. | Affinity for linear chains of three or more carbons oup.com |

| Haloalkane Dehalogenase | LinB | Sphingomonas paucimobilis | Extremely broad substrate range acs.org |

| Haloalkane Dehalogenase | DmmA | Marine Metagenome | Unusually large active site, degrades resistant pollutants asm.org |

Environmental Monitoring and Analytical Challenges

Effective monitoring of this compound in environmental matrices like water, soil, and air is essential for assessing its prevalence and risk. The analysis of volatile and semi-volatile organic compounds, including halogenated ketones, typically presents several challenges.

Standard analytical methods for such compounds often involve gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). researchgate.netepa.govnih.gov EPA Method 551.1, for example, details the determination of various chlorination disinfection byproducts, including chlorinated propanones, in drinking water using liquid-liquid extraction and GC-ECD. epa.gov

A significant challenge in analyzing ketones is their reactivity, which can complicate sample preparation and analysis. Derivatization is often employed to improve chromatographic behavior and detection sensitivity. sigmaaldrich.com For instance, aldehydes and ketones can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) before GC analysis. sigmaaldrich.com For water samples, techniques like headspace analysis or purge-and-trap can be used to isolate volatile compounds before introduction into the GC system. researchgate.netresearchgate.net The lack of commercially available, certified analytical standards for this compound can also pose a significant hurdle for accurate quantification in environmental samples. sigmaaldrich.com

Occurrence and Persistence in Environmental Compartments

Limited to no specific data from environmental monitoring studies on the occurrence of this compound in air, water, soil, or sediment have been publicly documented. General assessments of chemical releases and environmental surveys have occasionally included broad categories of halogenated compounds, but specific detection and concentration data for this compound are not available. www.gov.uknih.govenv.go.jp

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For this compound, its persistence is expected to be influenced by abiotic processes such as hydrolysis and photolysis, and by biotic degradation (biodegradation).

General Expectations Based on Chemical Structure:

Hydrolysis: As an α-chloroketone, this compound may be susceptible to hydrolysis. The presence of a chlorine atom on a carbon adjacent to a carbonyl group can influence the reaction rate. nih.govstackexchange.com Some halogenated ketones are known to be hydrolytically unstable, and this can be a significant degradation pathway in aquatic environments. eurochlor.org However, without specific experimental data for this compound, its hydrolysis half-life under various pH conditions remains unknown.

Biodegradation: The biodegradability of chlorinated alkanes is highly dependent on the position of the chlorine atoms. nih.gov Studies on other chlorinated compounds suggest that vicinal chlorination (chlorine atoms on adjacent carbons) can sometimes impede microbial degradation. nih.gov Pseudomonas species have been shown to degrade some chlorinated alkanes, but the efficacy depends on the specific structure of the compound. nih.govmdpi.com The presence of the ketone group in this compound would also influence its susceptibility to microbial attack.

Atmospheric Fate: If released into the atmosphere, volatile organic compounds like ketones can undergo photochemical reactions. who.int However, specific data on the atmospheric lifetime of this compound are not available.

Due to the absence of specific research and monitoring data for this compound, it is not possible to provide detailed research findings or construct data tables on its occurrence and persistence in environmental compartments. The information that is available is for related, but distinct, chemical compounds. researchgate.netepa.gov Further research is required to determine the environmental behavior and ultimate fate of this specific compound.

Conclusion and Future Directions in 1,3 Dichlorobutan 2 One Research

Summary of Key Research Findings

Research into 1,3-Dichlorobutan-2-one has established it as a valuable intermediate in organic synthesis. Its reactivity, stemming from the electrophilic nature of the carbonyl group and the presence of two chlorine atoms, allows for a variety of chemical transformations. cymitquimica.com

Key findings in the synthesis and reactivity of this compound are summarized below:

Synthesis: Traditional synthesis methods primarily involve the direct chlorination of butan-2-one using agents like chlorine gas or phosphorus pentachloride. smolecule.com More contemporary and efficient methods include the use of thionyl chloride in dimethylformamide, which offers improved safety and regioselectivity. smolecule.com Patented industrial-scale production has seen the use of phosgene (B1210022) and triphenylphosphine (B44618) oxide (TPPO) in continuous flow systems, achieving high yields. smolecule.com

Reactivity: The compound readily undergoes nucleophilic substitution reactions, where the chlorine atoms are displaced by various nucleophiles. The carbonyl group is susceptible to nucleophilic addition and can be reduced to the corresponding alcohol. smolecule.com It serves as a building block for more complex molecules, including heterocyclic compounds. acs.org

The primary applications of this compound documented in research include:

Chemical Intermediate: It is widely used as a precursor in the synthesis of other organic compounds. cymitquimica.com

Pharmaceutical and Agrochemical Research: It has been investigated as a starting material for bioactive molecules, including potential antifungal agents and in the development of new pharmaceuticals. ontosight.aigoogle.com Its potential antimicrobial properties also make it a candidate for agrochemical formulations. smolecule.com

Industrial Applications: It finds use in the production of specialty chemicals. Its chlorinated nature suggests potential applications in the synthesis of materials like flame retardants.

Table 1: Summary of Key Research Findings for this compound

| Area of Research | Key Findings | References |

| Synthesis | Traditional methods include direct chlorination of butan-2-one. Modern approaches utilize thionyl chloride for better regioselectivity. Industrial production can be achieved with high yield in flow reactors. | smolecule.com |

| Reactivity | Undergoes nucleophilic substitution at the chlorinated carbons and nucleophilic addition at the carbonyl group. It is a precursor for heterocyclic synthesis. | smolecule.comacs.org |

| Applications | Serves as an intermediate in organic synthesis, a precursor for pharmaceuticals and agrochemicals, and in the production of specialty chemicals. | cymitquimica.comsmolecule.comontosight.aigoogle.com |

Unexplored Reactivity and Synthetic Opportunities

Despite the established reactivity of this compound, several avenues for further exploration exist:

Stereoselective Synthesis: The development of stereoselective synthetic routes to chiral derivatives of this compound remains a significant challenge and opportunity. The use of enzymatic chlorination with halogenases is a largely unexplored area that could provide access to enantiomerically pure products.

Novel Cycloaddition Reactions: While its role in forming some heterocyclic systems is known, a systematic investigation into its participation in various cycloaddition reactions could unveil new synthetic pathways to complex molecular architectures. acs.org

Post-Synthetic Modifications: The potential for post-synthetic oxidation of related compounds like 1,3-dichlorobutane (B52869) to yield this compound has been suggested but requires significant optimization to be a viable synthetic strategy.

Polymer Chemistry: Its bifunctional nature, with two reactive chlorine atoms and a ketone group, could be exploited in the synthesis of novel polymers with unique properties.

Emerging Applications and Industrial Prospects

The future applications of this compound are poised to expand beyond its current use as a chemical intermediate.

Advanced Materials: Its chlorinated structure makes it a candidate for the development of new flame-retardant materials and other specialty polymers. Further research could focus on incorporating this molecule into polymer backbones to enhance material properties.

Pharmaceutical Scaffolds: As a precursor to various heterocyclic compounds, it holds potential for the discovery of new pharmaceutical scaffolds. Its derivatives could be screened for a wide range of biological activities.

Agrochemicals: The exploration of its derivatives as new classes of pesticides or herbicides, leveraging its potential antimicrobial properties, is a promising area for agricultural research. smolecule.com

Flow Chemistry Optimization: The industrial production of this compound is already benefiting from flow reactor technology. smolecule.com Further optimization of these continuous processes, including catalyst development and real-time monitoring, will be crucial for improving efficiency and reducing waste, thereby enhancing its industrial viability.

Table 2: Emerging Applications and Industrial Prospects

| Area | Potential Application/Prospect |

| Materials Science | Development of novel flame retardants and specialty polymers. |

| Pharmaceuticals | Discovery of new drug scaffolds through derivatization. |

| Agrochemicals | Formulation of new pesticides and herbicides. |

| Industrial Chemistry | Enhanced production efficiency through optimized flow chemistry. |

Advanced Methodological Development for Characterization and Study

To fully unlock the potential of this compound, the development and application of advanced analytical and computational methods are essential.

Advanced Spectroscopic and Chromatographic Techniques: While standard techniques like GC-MS and NMR are used for routine characterization, more advanced methods are needed for in-depth studies. Techniques such as high-resolution mass spectrometry (HRMS) and two-dimensional NMR spectroscopy can provide more detailed structural information, especially for its reaction products. The use of reverse-phase HPLC methods with mass spectrometry compatible mobile phases can aid in the analysis and isolation of impurities. sielc.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to gain deeper insights into the reaction mechanisms of this compound. These theoretical studies can help in predicting reactivity, understanding regioselectivity, and designing new synthetic routes.

In-situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, coupled with flow chemistry setups, can enable real-time monitoring of reactions involving this compound. This will facilitate a better understanding of reaction kinetics and optimization of reaction conditions.

Toxicogenomics and Cheminformatics: Advanced computational tools like SeqAPASS and databases such as the Comparative Toxicogenomics Database can be utilized to predict potential biological activities and toxicological profiles of its derivatives, guiding safer and more targeted research. epa.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dichlorobutan-2-one in laboratory settings?

- Methodological Answer :

- Direct Chlorination : React butan-2-one with chlorine gas (Cl₂) under controlled temperature (0–5°C) in an inert solvent (e.g., CCl₄). Monitor reaction progress via TLC.

- Thionyl Chloride (SOCl₂) Method : Use SOCl₂ in the presence of a catalytic amount of DMF to convert the ketone to its dichlorinated derivative. Purify via fractional distillation (boiling point range: 120–130°C).

- Note : Regioselectivity may vary with solvent polarity and catalyst choice. Validate purity via GC-MS .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- GC-MS : Confirm purity (>98%) and detect volatile impurities (column: DB-5MS; carrier gas: helium).

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz): δ 2.8–3.2 (m, CH₂Cl), 1.5–1.7 (m, CH₃). ¹³C NMR: δ 205.5 (C=O), 45.2 (C-Cl).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl). Cross-reference with PubChem data for similar chlorinated ketones .

Q. What safety precautions are essential when handling this compound?

- Safety Protocol :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).

- Storage : Keep in amber glass bottles at 2–8°C; avoid contact with oxidizing agents.

- Emergency Measures : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested. Follow OSHA GHS guidelines for chlorinated compounds .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of dichlorination in butan-2-one derivatives?

- Experimental Design :

- Variable Testing : Compare Cl₂ vs. SOCl₂ in polar (acetonitrile) vs. nonpolar (hexane) solvents.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to stabilize transition states.

- Analysis : Use LC-MS/MS to quantify 1,3- vs. 1,4-dichloro isomers. DFT calculations (Gaussian 16) model electronic effects on regioselectivity .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitutions?

- Computational Strategy :

- DFT Modeling : Calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures.

- Validation : Compare predicted activation energies with experimental kinetics (Arrhenius plots) .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, log Kow) of chlorinated ketones?

- Data Reconciliation Framework :

- Triangulation : Cross-validate results using multiple techniques (e.g., calorimetry for ΔHf, shake-flask for log Kow).

- Database Audits : Consult EPA DSSTox, PubChem, and OECD guidelines to identify outliers.

- Error Analysis : Quantify instrument calibration drift and solvent purity impacts .

Key Recommendations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.